Product packaging for 5,7-Dichloro-4-methylquinoline(Cat. No.:)

5,7-Dichloro-4-methylquinoline

Cat. No.: B1184383
M. Wt: 212.073
InChI Key: STGNBWYYRXIZJD-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-methylquinoline is a synthetic quinoline derivative of interest in medicinal chemistry and materials science research. While specific biological data for this compound is not fully established, its structure is closely related to other halogenated quinolines that have demonstrated significant research value. Quinoline scaffolds are recognized as privileged structures in drug discovery, with derivatives showing a wide range of pharmacological activities, including anticancer properties . Related compounds, such as 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid, are known to function as inhibitors of the NMDA (N-methyl-D-aspartate) receptor, specifically targeting the glycine site . This suggests potential research applications for this compound in neuroscientific studies. Furthermore, structurally similar quinoline derivatives are frequently investigated as key intermediates in the synthesis of more complex molecules. For instance, compounds like 5,7-dichloro-8-hydroxy-2-methylquinoline are used to create functionalized materials, such as metallo-phthalocyanines, which have applications in electrochemistry and as sensors . The presence of both chlorine and a methyl group on the quinoline core makes this compound a versatile building block for further chemical modifications, including the development of novel catalysts or functional polymers. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Cl2N B1184383 5,7-Dichloro-4-methylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7Cl2N

Molecular Weight

212.073

IUPAC Name

5,7-dichloro-4-methylquinoline

InChI

InChI=1S/C10H7Cl2N/c1-6-2-3-13-9-5-7(11)4-8(12)10(6)9/h2-5H,1H3

InChI Key

STGNBWYYRXIZJD-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=CC2=NC=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 5,7 Dichloro 4 Methylquinoline

Retrosynthetic Analysis of 5,7-Dichloro-4-methylquinoline

A retrosynthetic analysis of this compound primarily involves the disconnection of the bonds forming the heterocyclic pyridine (B92270) ring. The most logical and widely applied disconnection strategies point towards aniline (B41778) derivatives and three-carbon synthons as the key starting materials.

One common disconnection, following the logic of the Combes quinoline (B57606) synthesis , breaks the N1-C2 and C4-C4a bonds. This pathway identifies 3,5-dichloroaniline (B42879) and a β-diketone, specifically acetylacetone (B45752), as the primary precursors. wikipedia.org This is often the most direct route as it incorporates the C4-methyl group from the outset.

Another approach, based on the Doebner-von Miller reaction , involves disconnecting the N1-C2 and C3-C4 bonds. wikipedia.org This suggests the reaction of 3,5-dichloroaniline with an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone (the product of an aldol (B89426) condensation), which would provide the C4-methyl group. ufrgs.br

The Friedländer synthesis offers a different disconnection at the C2-C3 and N1-C4a bonds. wikipedia.org This route would require a 2-amino-4,6-dichlorophenyl ketone and a compound with an α-methylene group, like acetone (B3395972). wikipedia.orgresearchgate.net This strategy assembles the pyridine ring onto the pre-functionalized benzene (B151609) ring.

These analyses highlight a critical choice in synthetic strategy: either begin with a pre-halogenated aniline and build the quinoline ring, or form a substituted quinoline first and then introduce the chloro groups at the desired positions. The former is generally preferred to control the regioselectivity of the chlorination.

Established Synthetic Routes to the Quinoline Core

The formation of the quinoline ring is the cornerstone of the synthesis. Both classical and modern methods are employed, each with its advantages and limitations.

Classical named reactions provide robust and well-understood pathways to the quinoline scaffold. scribd.com

Combes Synthesis : This is a highly effective method for producing 2,4-disubstituted quinolines. wikipedia.orgiipseries.org It involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org To synthesize this compound, 3,5-dichloroaniline is reacted with acetylacetone in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction proceeds through a Schiff base intermediate which then undergoes cyclization and dehydration to yield the final quinoline product. wikipedia.org

Doebner-von Miller Reaction : This reaction is a variation of the Skraup synthesis and is used to produce 2- and 4-substituted quinolines. wikipedia.orgnih.gov It utilizes an aniline and an α,β-unsaturated aldehyde or ketone. For the target molecule, 3,5-dichloroaniline would be reacted with methyl vinyl ketone under acidic conditions. ufrgs.br This method is versatile as the unsaturated carbonyl can be generated in situ. wikipedia.org

Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgresearchgate.net For this specific target, the starting materials would be 2-amino-4,6-dichlorobenzaldehyde (B2574365) (or a corresponding ketone) and acetone. The reaction is typically catalyzed by acids or bases. wikipedia.org

The selection of a particular classical route often depends on the commercial availability and stability of the required starting materials.

ReactionAniline PrecursorCarbonyl Precursor(s)Key Features
Combes 3,5-DichloroanilineAcetylacetoneDirect synthesis of 2,4-disubstituted quinolines. wikipedia.org
Doebner-von Miller 3,5-DichloroanilineMethyl vinyl ketoneUses α,β-unsaturated carbonyls; versatile. wikipedia.org
Friedländer 2-Amino-4,6-dichlorobenzaldehydeAcetoneCondensation of ortho-aminoaryl carbonyls with α-methylene compounds. wikipedia.org

Recent advances in organic synthesis have introduced metal-catalyzed methods for quinoline formation, often offering milder conditions and broader substrate scope.

Copper-Catalyzed Synthesis : Copper catalysts, such as copper(II) triflate (Cu(OTf)₂), have been shown to effectively catalyze the three-component coupling of anilines, aldehydes, and alkynes to form substituted quinolines. acs.orgnih.gov This approach could potentially be adapted for the synthesis of this compound. Another copper-catalyzed method involves the cooperative action of CuI and a secondary amine like pyrrolidine (B122466) to synthesize 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes. organic-chemistry.org

Ruthenium-Catalyzed Synthesis : Cationic ruthenium-hydride complexes have been utilized to catalyze the dehydrative C-H coupling of arylamines with 1,3-diols to afford substituted quinolines. acs.orgnih.gov This method is highly regioselective and avoids the generation of toxic byproducts. acs.orgnih.gov

While these modern methods offer significant potential, their application to the specific synthesis of this compound may require optimization to ensure the correct substitution pattern and to accommodate the halogenated precursors.

Strategies for Introducing Halogen and Methyl Substituents

The precise placement of the two chlorine atoms and the methyl group is critical to the identity of the final compound. These substituents can be introduced either by using pre-functionalized starting materials or by direct functionalization of the quinoline ring.

Achieving the desired 5,7-dichloro substitution pattern is most reliably accomplished by starting with a precursor that already contains this arrangement.

Use of 3,5-Dichloroaniline : The most common and direct strategy is to employ 3,5-dichloroaniline as the starting arylamine in reactions like the Combes or Doebner-von Miller synthesis. The chlorine atoms on the aniline ring are directing groups that, after cyclization, end up at the C-5 and C-7 positions of the resulting quinoline ring. This approach circumvents issues with regioselectivity that can arise from post-synthesis chlorination.

Direct Chlorination : While less common for this specific isomer due to regioselectivity challenges, direct electrophilic chlorination of a 4-methylquinoline (B147181) precursor is a theoretical possibility. However, controlling the reaction to exclusively yield the 5,7-dichloro product is difficult, as other positions on the quinoline ring can also be reactive.

The C-4 methyl group is almost always incorporated during the construction of the quinoline ring system itself.

From β-Diketones or α,β-Unsaturated Ketones : In the Combes synthesis, the use of acetylacetone as the three-carbon partner for the aniline directly installs the methyl group at the C-4 position and a second methyl group at the C-2 position. wikipedia.org To obtain only a C-4 methyl group, a different β-dicarbonyl compound would be needed. Similarly, in the Doebner-von Miller reaction, reacting an aniline with methyl vinyl ketone leads to the formation of a 4-methylquinoline. ufrgs.br

From Ketones in Friedländer Synthesis : In the Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde with acetone provides the three carbons needed for the pyridine ring, with one of the acetone's methyl groups becoming the C-2 methyl group of the quinoline, not C-4. To achieve C-4 methylation via this route, a different ketone with a specific structure would be necessary. iucr.orgresearchgate.net

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules like 5,7-Dichloro-4-methylquinoline. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. For this compound, the spectrum is expected to show distinct signals corresponding to the methyl group and the aromatic protons on the quinoline (B57606) core.

Methyl Protons (4-CH₃): A characteristic singlet is anticipated in the upfield region (typically δ 2.5-2.8 ppm) corresponding to the three equivalent protons of the methyl group at the C4 position.

Aromatic Protons: The protons on the quinoline ring will appear in the downfield aromatic region (δ 7.0-9.0 ppm).

H2 and H3: The protons on the pyridine (B92270) ring, H2 and H3, would typically show as doublets due to coupling with each other. The H2 proton, being adjacent to the nitrogen atom, is expected at a lower field than H3.

H6 and H8: The protons on the dichlorinated benzene (B151609) ring, H6 and H8, are expected to appear as distinct singlets or narrow doublets (due to small meta-coupling), as they are isolated from other protons. Their chemical shifts are influenced by the deshielding effect of the adjacent chlorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
4-CH₃~ 2.7Singlet (s)
H3~ 7.3 - 7.5Doublet (d)
H6~ 7.6 - 7.8Singlet (s)
H8~ 8.0 - 8.2Singlet (s)
H2~ 8.7 - 8.9Doublet (d)

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Given the structure of this compound, ten distinct signals are expected, corresponding to the nine carbons of the quinoline ring and the one methyl carbon.

Methyl Carbon (4-CH₃): This signal appears in the highly shielded (upfield) region of the spectrum, typically around δ 18-25 ppm.

Aromatic Carbons: The nine carbons of the quinoline ring will resonate in the downfield region (δ 120-155 ppm). The carbons directly bonded to the electronegative chlorine atoms (C5 and C7) and the nitrogen atom (C2, C8a) are expected to be significantly deshielded and appear at a lower field. Carbons bearing a proton (CH) can be distinguished from quaternary carbons (C) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
4-CH₃~ 19
C3~ 123
C6~ 126
C8~ 127
C4a~ 129
C5~ 133
C7~ 136
C4~ 145
C8a~ 148
C2~ 151

While 1D NMR provides information on individual nuclei, 2D NMR experiments are essential for establishing the connectivity between them, which is crucial for unambiguous structural assignment. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key correlation would be observed between the H2 and H3 protons, confirming their neighboring positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of the ¹H signals to their corresponding ¹³C signals (e.g., linking the H2 signal to C2, H3 to C3, H6 to C6, H8 to C8, and the methyl protons to the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for piecing together the molecular fragments and placing substituents. Key expected correlations for this compound would include:

The methyl protons (4-CH₃) showing correlations to C3, C4, and C4a, confirming the methyl group's position at C4.

The H8 proton showing correlations to C7 (bearing a chlorine) and C8a, confirming the arrangement in the benzene portion of the ring.

The H6 proton showing correlations to C5 (bearing a chlorine) and C8, further solidifying the substitution pattern.

These 2D NMR experiments, when used in combination, provide a comprehensive and unambiguous confirmation of the this compound structure. rsc.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. It is an effective tool for identifying functional groups and gaining insight into the molecular structure.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups and bond types.

For this compound, the FTIR spectrum would be characterized by several key absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: The stretching vibrations of the quinoline ring's carbon-carbon and carbon-nitrogen double bonds are expected in the 1500–1650 cm⁻¹ region. These bands are characteristic of aromatic and heteroaromatic systems.

C-Cl Stretching: The vibrations corresponding to the carbon-chlorine bonds are expected to produce strong absorptions in the lower wavenumber region of the spectrum, typically between 600 and 800 cm⁻¹.

Analysis of similar chlorinated quinoline compounds supports these expected assignments. nist.gov

Table 3: Predicted FTIR Absorption Bands for this compound (Note: These are estimated frequency ranges. Actual experimental values may vary.)

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C/C=N Ring Stretch1500 - 1650
C-H Bending1350 - 1480
C-Cl Stretch600 - 800

Raman spectroscopy is a complementary technique to FTIR. It involves scattering light off a molecule and analyzing the energy shifts. Raman is particularly sensitive to non-polar, symmetric bonds, which may be weak or absent in the FTIR spectrum.

For this compound, the Raman spectrum would provide valuable confirmatory data:

Quinoline Ring Vibrations: The symmetric "breathing" modes of the quinoline ring are often strong and sharp in the Raman spectrum, providing a clear fingerprint for the heterocyclic core.

C-Cl Vibrations: The symmetric stretching of the C-Cl bonds would also be expected to yield a distinct signal.

Spectroscopic studies on related compounds like 4,7-dichloroquinoline (B193633) and 5,7-dichloro-8-hydroy-2-methyl quinoline demonstrate the utility of Raman spectroscopy in identifying the characteristic stretching modes of the quinoline ring and carbon-halogen bonds. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential tool for determining the molecular weight and probing the structural features of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the exact mass of a molecule. This technique is crucial for confirming the elemental formula of this compound. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ peaks. The calculated exact mass for the monoisotopic molecular ion of this compound (C₁₀H₇³⁵Cl₂N) is a key parameter for its unequivocal identification. Experimental HRMS analysis of related dichloro-quinoline derivatives confirms that the measured values align closely with the calculated theoretical values, typically with a mass accuracy in the low parts-per-million (ppm) range, thus validating the assigned molecular formula. semanticscholar.org

Table 1: HRMS Data for this compound

ParameterValue
Molecular Formula C₁₀H₇Cl₂N
Calculated Exact Mass ([M]⁺, C₁₀H₇³⁵Cl₂N) 210.99555 Da
Calculated Molecular Weight 212.08 g/mol
Typical Instrumentation Electrospray Ionization Time-of-Flight (ESI-TOF)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate the compound from a mixture and to identify it based on its mass spectrum. In the context of this compound, GC-MS serves as a primary method for assessing its purity and identifying any potential impurities or byproducts from a synthesis reaction. rsc.org

The sample is first vaporized and passed through a capillary column (e.g., a nonpolar HP-5 or equivalent column with a 5% phenyl/95% polydimethylsiloxane (B3030410) stationary phase) where separation occurs based on boiling point and polarity. researchgate.netnih.gov The retention time (tₛ) is a characteristic parameter for the compound under specific chromatographic conditions. Following separation, the eluted compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, a plot of ion abundance versus m/z, shows a distinct fragmentation pattern that acts as a molecular fingerprint. For this compound, key fragments would arise from the loss of a methyl group (-CH₃), chlorine atoms (-Cl), or hydrogen cyanide (-HCN) from the quinoline ring system, providing further structural confirmation.

Table 2: Typical GC-MS Parameters for Analysis of Quinoline Derivatives

ParameterTypical Value / ConditionReference
GC Column HP-5 (30 m x 0.25 mm i.d., 0.25 µm film) researchgate.netnih.gov
Carrier Gas Helium imchem.fr
Oven Program Initial temp. 90°C, ramp 10°C/min to 325°C nih.gov
Ionization Mode Electron Impact (EI), 70 eV nih.gov
MS Detector Quadrupole Analyzer researchgate.net
Acquisition Mode Full Scan (e.g., m/z 50-500) nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. libretexts.org For aromatic systems like this compound, the spectrum is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the conjugated quinoline ring. researchgate.net

The absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of substituents. The quinoline core itself gives rise to distinct absorption bands. The addition of the two chloro- and one methyl-substituent modifies the electronic structure, causing shifts in the absorption maxima (bathochromic or hypsochromic shifts). Analysis of the UV-Vis spectrum, often recorded in a solvent like ethanol (B145695) or methanol, helps to characterize the conjugated π-electron system. researchgate.net The transitions observed correspond to excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy orbitals. researchgate.net

Table 3: Electronic Absorption Data for Quinoline Derivatives

Transition TypeTypical Wavelength Range (nm)DescriptionReference
π → π 200 - 400High-intensity absorptions characteristic of the aromatic conjugated system. libretexts.org
n → π > 300Lower-intensity absorption involving non-bonding electrons on the nitrogen atom. libretexts.org

Note: Specific λ_max values for this compound require experimental measurement but are expected to fall within these typical ranges for substituted quinolines.

X-ray Crystallography for Precise Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the quinoline ring system and the precise spatial arrangement of the chloro and methyl substituents. bohrium.com

Furthermore, this analysis elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice. rasayanjournal.co.in In halogenated quinolines, interactions such as π-π stacking between the aromatic rings and weaker C-H···Cl or C-H···N hydrogen bonds are common and play a crucial role in stabilizing the crystal structure. mdpi.commdpi.com Analysis of crystal structures of related compounds, such as other dichloro-hydroxyquinolines, reveals a preference for crystallization in monoclinic or triclinic systems. bohrium.comresearchgate.netresearchgate.net

Table 4: Representative Crystallographic Data for a Substituted Dichloroquinoline Derivative

ParameterExample Value (from a related structure)Reference
Crystal System Triclinic bohrium.comresearchgate.net
Space Group P-1 bohrium.comresearchgate.net
Unit Cell Dimensions a = 7.3274 (15) Å, b = 10.449 (2) Å, c = 21.550 (4) Å researchgate.net
α = 84.89 (3)°, β = 89.50 (3)°, γ = 87.31 (3)° researchgate.net
Intermolecular Interactions π-π stacking, C-H···Cl, C-H···N hydrogen bonds mdpi.commdpi.com

Note: This data is for a structurally related compound, 3-[(E)-2-(5,7-Dichloro-8-hydroxyquinolin-2-yl)vinyl]-4-hydroxyphenyl acetate, to illustrate typical crystallographic parameters. researchgate.net Specific data for this compound would require dedicated experimental analysis.

Applications in Chemical Research

Use as a Building Block in Organic Synthesis

5,7-Dichloro-4-methylquinoline is a valuable intermediate or building block in synthetic organic chemistry. Its pre-installed functional groups and the differential reactivity of its chloro-substituents allow for sequential and controlled modifications. Chemists can utilize this scaffold to construct more elaborate molecules. For example, the selective substitution at the C4-position followed by a subsequent reaction at the C7-position or the methyl group allows for the creation of a diverse range of polysubstituted quinolines. wikipedia.orgmdpi.com A key application is its use as a precursor for compounds like this compound-2-carboxylic acid, which is itself an important intermediate for further synthetic transformations. bldpharm.comevitachem.com

Role in the Development of Novel Materials

Quinoline (B57606) derivatives are integral to the field of materials science, and this compound serves as a potential precursor for new functional materials. The quinoline core is known for its electronic and photophysical properties. By forming coordination complexes, derivatives of this compound can be used to create materials with specific optical or electronic characteristics. For example, zinc complexes of substituted quinolines, including a derivative of 5,7-dichloro-8-hydroxyquinoline, have been studied for their charge transport properties and potential use as n-channel materials in organic field-effect transistors (OFETs). bldpharm.com The halogen and methyl substituents on the this compound scaffold allow for fine-tuning of these properties through further derivatization, making it a target of interest for creating new organic electronic materials.

Tabular Summary of Cited Compounds

Q & A

Q. What protocols mitigate risks in handling chlorinated quinoline intermediates?

  • Use Schlenk lines for air-sensitive reactions (e.g., Grignard additions). For chlorination with POCl₃, employ scrubbers to neutralize HCl gas. Characterize intermediates immediately post-synthesis to prevent decomposition .

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